N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis(2-hydroxybenzohydrazide)
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Overview
Description
2-HYDROXY-N’-[(E)-[2-HYDROXY-5-({4-HYDROXY-3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with multiple hydroxyl and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-[2-HYDROXY-5-({4-HYDROXY-3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of appropriate benzohydrazide derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps might include recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-[(E)-[2-HYDROXY-5-({4-HYDROXY-3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-HYDROXY-N’-[(E)-[2-HYDROXY-5-({4-HYDROXY-3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(E)-[2-HYDROXY-5-({4-HYDROXY-3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the hydroxyl group and aromatic structure but differs in its overall molecular framework.
4-Hydroxyquinoline: Similar in having a hydroxyl group on the aromatic ring but with different substitution patterns.
N-(2-Hydroxyphenyl)acetamide: Contains a hydroxyl group and an amide linkage, similar to the formamido group in the target compound.
Uniqueness
2-HYDROXY-N’-[(E)-[2-HYDROXY-5-({4-HYDROXY-3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of hydroxyl and formamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H24N4O6 |
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Molecular Weight |
524.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[2-hydroxy-5-[[4-hydroxy-3-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl]methyl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H24N4O6/c34-24-11-9-18(14-20(24)16-30-32-28(38)22-5-1-3-7-26(22)36)13-19-10-12-25(35)21(15-19)17-31-33-29(39)23-6-2-4-8-27(23)37/h1-12,14-17,34-37H,13H2,(H,32,38)(H,33,39)/b30-16+,31-17+ |
InChI Key |
PGPFXWCKQKBTOV-RVSCTIAXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)C4=CC=CC=C4O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)C4=CC=CC=C4O)O)O |
Origin of Product |
United States |
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